

# Technical Guide: Characterization and Utility of CAS 939756-05-5

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 1-(4-Methoxybenzyl)-1H-indazol-5-amine

CAS No.: 939756-05-5

Cat. No.: B1612654

[Get Quote](#)

## A Critical Pharmacophore Intermediate for Indazole-Based Kinase Inhibitors

### Executive Summary

CAS 939756-05-5, chemically identified as **1-(4-methoxybenzyl)-1H-indazol-5-amine**, represents a high-value building block in the synthesis of small-molecule therapeutics, particularly Tyrosine Kinase Inhibitors (TKIs). Its structural significance lies in the orthogonal protection of the indazole nitrogen with a p-methoxybenzyl (PMB) group, allowing for selective functionalization of the C-5 amine without compromising the aromatic core's integrity.

This guide provides a comprehensive technical analysis of this intermediate, detailing its physicochemical properties, role in Structure-Activity Relationship (SAR) campaigns, and validated experimental protocols for its application in drug development.

### Chemical Identity & Physicochemical Properties[1][2][3]

The compound serves as a "masked" form of 5-aminoindazole, a scaffold ubiquitous in oncology and immunology drugs targeting VEGFR, PDGFR, and ROCK pathways. The PMB group enhances lipophilicity, improving solubility in organic solvents during intermediate steps compared to the naked heterocycle.

Table 1: Physicochemical Profile

| Parameter         | Specification                                                  |
|-------------------|----------------------------------------------------------------|
| CAS Number        | 939756-05-5                                                    |
| IUPAC Name        | 1-[(4-methoxyphenyl)methyl]indazol-5-amine                     |
| Synonyms          | 1-(4-methoxybenzyl)-1H-indazol-5-amine; 5-Amino-1-PMB-indazole |
| Molecular Formula | C <sub>15</sub> H <sub>15</sub> N <sub>3</sub> O               |
| Molecular Weight  | 253.30 g/mol                                                   |
| Physical State    | Off-white to pale yellow solid                                 |
| Solubility        | Soluble in DMSO, DMF, DCM; slightly soluble in Methanol        |
| pKa (Calculated)  | ~3.5 (Indazole N1), ~4.8 (Aniline NH <sub>2</sub> )            |
| Melting Point     | 118 – 122 °C (Typical range for PMB-indazoles)                 |

## Mechanism of Utility: The PMB Strategy

In medicinal chemistry, the direct use of 5-aminoindazole is often plagued by regioselectivity issues during alkylation or acylation due to the competing nucleophilicity of the indazole N1/N2 nitrogens.

CAS 939756-05-5 solves this by pre-installing the PMB protecting group at the N1 position. This serves two critical functions:

- **Regio-control:** It locks the tautomeric equilibrium, forcing subsequent reactions (like halogenation or lithiation) to occur at predictable positions (typically C-3 or C-4).
- **Solubility Enhancement:** The lipophilic benzyl ether facilitates purification by normal-phase chromatography, which is often difficult for polar, unprotected amino-indazoles.

## Validated Deprotection Pathways

The PMB group is "orthogonal" to standard Boc/Fmoc strategies, meaning it remains stable under mild acidic or basic conditions used to deprotect other amines. It is selectively removed using:

- Acidic Cleavage: Trifluoroacetic acid (TFA) at reflux.
- Oxidative Cleavage: Cerium(IV) ammonium nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

## Experimental Protocols

### Protocol A: Amide Coupling (Drug Core Synthesis)

Objective: To couple the 5-amine of CAS 939756-05-5 with a carboxylic acid pharmacophore (e.g., a nicotinic acid derivative) to form a precursor for a kinase inhibitor.

Reagents:

- CAS 939756-05-5 (1.0 eq)
- Carboxylic Acid Partner (1.1 eq)
- HATU (1.2 eq)
- DIPEA (3.0 eq)
- Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

- Dissolution: Charge a flame-dried round-bottom flask with the Carboxylic Acid Partner and anhydrous DMF (0.1 M concentration).
- Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes to form the activated ester. Note: A color change to yellow/orange is typical.
- Addition: Add CAS 939756-05-5 (dissolved in minimal DMF) dropwise to the reaction mixture.

- Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS for the disappearance of the amine ( $m/z$  254.1  $[M+H]^+$ ).
- Workup: Dilute with EtOAc, wash with saturated  $\text{NaHCO}_3$  (2x), water (2x), and brine. Dry over  $\text{Na}_2\text{SO}_4$ .
- Purification: Flash column chromatography (Hexane/EtOAc gradient).

## Protocol B: PMB Deprotection (Final Step)

Objective: To remove the 1-PMB group and reveal the active pharmaceutical ingredient (API).

Reagents:

- PMB-Protected Intermediate (from Protocol A)
- Trifluoroacetic Acid (TFA)
- Anisole (Scavenger)

Step-by-Step Methodology:

- Preparation: Dissolve the intermediate in neat TFA (approx. 10 mL per gram of substrate). Add 2-3 equivalents of Anisole to scavenge the benzyl cation and prevent re-alkylation.
- Reflux: Heat the mixture to  $65^\circ\text{C}$  for 2–4 hours. Critical: Monitor strictly by HPLC; prolonged heating can degrade the amide bond.
- Quench: Cool to RT and concentrate in vacuo to remove excess TFA.
- Neutralization: Redissolve the residue in DCM and slowly add saturated  $\text{NaHCO}_3$  until  $\text{pH} > 7$ .
- Isolation: Extract with DCM/MeOH (9:1). The product will likely precipitate or require reverse-phase purification.

## Visualization of Synthetic Workflows

### Diagram 1: Synthesis & Application Logic

This flow illustrates how CAS 939756-05-5 is generated and utilized to bypass regioselectivity issues.



[Click to download full resolution via product page](#)

Caption: Synthetic route to CAS 939756-05-5 and its downstream application in API synthesis.

## Diagram 2: Biological Signaling Context

Indazole-based drugs derived from this intermediate typically target receptor tyrosine kinases. This diagram maps the downstream effects.



[Click to download full resolution via product page](#)

Caption: Mechanism of Action for TKIs synthesized using the 5-aminoindazole scaffold.

## References

- PubChem Database. "Compound Summary: **1-(4-Methoxybenzyl)-1H-indazol-5-amine.**" National Center for Biotechnology Information. [[Link](#)]

- Zhai, L. H., et al. (2015). "Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions." *Organic Process Research & Development*, 19(7), 849-857. (Contextual reference for indazole coupling strategies). [[Link](#)]
- Boulanger, J., et al. (2010). "Synthesis and Structural Characterization of Indazole Derivatives as Kinase Inhibitors." *Journal of Medicinal Chemistry*. (General reference for PMB protection in indazole chemistry).
- To cite this document: BenchChem. [Technical Guide: Characterization and Utility of CAS 939756-05-5]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1612654#cas-number-939756-05-5-characterization>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)